N-[2-[2-(2-bromophenoxy)ethoxy]ethyl]-3-methoxypropan-1-amine;oxalic acid
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Overview
Description
N-[2-[2-(2-bromophenoxy)ethoxy]ethyl]-3-methoxypropan-1-amine; oxalic acid is a complex organic compound. It is characterized by the presence of a bromophenoxy group, an ethoxy group, and a methoxypropan-1-amine group. This compound is often used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-[2-(2-bromophenoxy)ethoxy]ethyl]-3-methoxypropan-1-amine typically involves multiple steps. The process begins with the bromination of phenol to produce 2-bromophenol. This intermediate is then reacted with ethylene oxide to form 2-(2-bromophenoxy)ethanol. The next step involves the reaction of 2-(2-bromophenoxy)ethanol with 3-methoxypropan-1-amine under controlled conditions to yield the desired compound. The final product is then treated with oxalic acid to form the oxalate salt.
Industrial Production Methods
In an industrial setting, the production of N-[2-[2-(2-bromophenoxy)ethoxy]ethyl]-3-methoxypropan-1-amine; oxalic acid involves large-scale chemical reactors and precise control of reaction conditions. The process is optimized to ensure high yield and purity of the final product. Key parameters such as temperature, pressure, and reaction time are carefully monitored and adjusted to achieve the desired outcome.
Chemical Reactions Analysis
Types of Reactions
N-[2-[2-(2-bromophenoxy)ethoxy]ethyl]-3-methoxypropan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the bromophenoxy group to a phenoxy group.
Substitution: The bromine atom in the bromophenoxy group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide or potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phenolic compounds, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
N-[2-[2-(2-bromophenoxy)ethoxy]ethyl]-3-methoxypropan-1-amine; oxalic acid has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-[2-[2-(2-bromophenoxy)ethoxy]ethyl]-3-methoxypropan-1-amine involves its interaction with specific molecular targets. The bromophenoxy group can interact with enzymes and receptors, modulating their activity. The ethoxy and methoxy groups contribute to the compound’s solubility and bioavailability, enhancing its effectiveness in biological systems.
Comparison with Similar Compounds
Similar Compounds
- N-[2-[2-(2-bromophenoxy)ethoxy]ethyl]-2-methyl-2-propanamine
- N-[2-[2-(2-bromophenoxy)ethoxy]ethyl]-1-butanamine
Uniqueness
N-[2-[2-(2-bromophenoxy)ethoxy]ethyl]-3-methoxypropan-1-amine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and interactions, making it valuable for specific research applications.
Properties
IUPAC Name |
N-[2-[2-(2-bromophenoxy)ethoxy]ethyl]-3-methoxypropan-1-amine;oxalic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22BrNO3.C2H2O4/c1-17-9-4-7-16-8-10-18-11-12-19-14-6-3-2-5-13(14)15;3-1(4)2(5)6/h2-3,5-6,16H,4,7-12H2,1H3;(H,3,4)(H,5,6) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MACCSACCSYVPSP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCNCCOCCOC1=CC=CC=C1Br.C(=O)(C(=O)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24BrNO7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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